But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene

Catalog No.
S12561720
CAS No.
1252598-33-6
M.F
C52H54ClFePPd
M. Wt
907.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
But-1-ene;chloropalladium(1+);ditert-butyl(cyclope...

CAS Number

1252598-33-6

Product Name

But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene

IUPAC Name

but-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene

Molecular Formula

C52H54ClFePPd

Molecular Weight

907.7 g/mol

InChI

InChI=1S/C35H25.C13H22P.C4H7.ClH.Fe.Pd/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-3-4-2;;;/h1-25H;7-10H,1-6H3;3-4H,1H2,2H3;1H;;/q3*-1;;2*+2/p-1

InChI Key

ZDJQQIXNGDRDQM-UHFFFAOYSA-M

Canonical SMILES

C[CH-]C=C.CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.Cl[Pd+].[Fe+2]

The compound But-1-ene; chloropalladium(1+); ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane; iron(2+); (2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene is a complex organometallic compound featuring a combination of transition metals and organic ligands. It consists of but-1-ene, a simple alkene that serves as a substrate in various

Typical of organometallic complexes:

  • Cross-Coupling Reactions: The chloropalladium(1+) center facilitates reactions such as the Suzuki-Miyaura and Heck couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
  • Oxidative Addition and Reductive Elimination: The palladium center can undergo oxidative addition with halides or other electrophiles and subsequently perform reductive elimination to regenerate the active catalyst.

While specific biological activity data for this compound may not be extensively documented, organometallic compounds containing palladium and iron have been studied for their potential applications in medicinal chemistry. Organometallics can exhibit anticancer properties and are investigated for their ability to interact with biological macromolecules.

The synthesis of this complex typically involves multiple steps:

  • Preparation of Ligands: The ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane can be synthesized through the reaction of cyclopentadiene with tert-butyl phosphine derivatives.
  • Formation of Palladium Complex: Chloropalladium(1+) can be generated by reacting palladium(II) chloride with suitable ligands under controlled conditions.
  • Combination with Iron: Iron(2+) can be introduced through salt formation or direct coordination with the organometallic complex.
  • Final Assembly: The complete compound is formed by combining all components in a solvent under inert atmosphere conditions to prevent oxidation or hydrolysis.

The applications of this compound span several fields:

  • Catalysis: It serves as an effective catalyst in organic synthesis, particularly in cross-coupling reactions that are fundamental in pharmaceutical and materials chemistry.
  • Materials Science: Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Interaction studies involving this compound focus on its reactivity with various substrates and its catalytic efficiency. Research often examines how modifications to the ligands affect catalytic performance and selectivity in cross-coupling reactions. Additionally, studies may explore its interactions with biological systems to assess potential therapeutic benefits or toxicity.

Several compounds share structural or functional similarities with But-1-ene; chloropalladium(1+); ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane; iron(2+); (2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
1,1'-Bis(diphenylphosphino)ferrocene dichloropalladium(II)Contains ferrocene moiety; used in similar catalytic applicationsFerrocene provides distinct electronic properties
Cyclopentadienyliron dicarbonyl dimethylsulfideFeatures iron and cyclopentadiene; used in catalysisDifferent ligand environment affects reactivity
Tert-butylphosphine palladium complexesCommonly used in cross-coupling; similar metal-ligand interactionsVariations in sterics lead to different catalytic behaviors

These compounds illustrate the diversity within organometallic chemistry while highlighting the unique structural characteristics and potential applications of But-1-ene; chloropalladium(1+); ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane; iron(2+); (2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene.

Hydrogen Bond Acceptor Count

3

Exact Mass

906.20358 g/mol

Monoisotopic Mass

906.20358 g/mol

Heavy Atom Count

56

Dates

Last modified: 08-09-2024

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